molecular formula C10H13NO B1337998 4-Methoxy-2,3-dihydro-1H-inden-2-amine CAS No. 76413-92-8

4-Methoxy-2,3-dihydro-1H-inden-2-amine

Cat. No.: B1337998
CAS No.: 76413-92-8
M. Wt: 163.22 g/mol
InChI Key: NHXLOUDLYDYZQV-UHFFFAOYSA-N
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Description

4-Methoxy-2,3-dihydro-1H-inden-2-amine is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methoxy-2,3-dihydro-1H-inden-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-12-10-4-2-3-7-5-8(11)6-9(7)10/h2-4,8H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXLOUDLYDYZQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40508232
Record name 4-Methoxy-2,3-dihydro-1H-inden-2-amine
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Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76413-92-8
Record name 4-Methoxy-2,3-dihydro-1H-inden-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-2,3-dihydro-1H-inden-2-amine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methoxy-2,3-dihydro-1H-inden-2-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2,3-dihydro-1H-inden-2-amine is a fascinating molecule within the broader class of aminoindanes, compounds that have garnered significant interest in medicinal chemistry and pharmacology. As cyclic analogues of phenethylamines, aminoindanes possess a unique conformational rigidity that allows for more specific interactions with biological targets. The methoxy substitution on the aromatic ring further modulates the electronic and steric properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profile.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a particular focus on its relevance to drug discovery and development. We will delve into its spectroscopic characterization, potential biological activities, and the rationale behind synthetic strategies for its preparation.

Physicochemical Properties

The chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and in silico modeling.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO-
Molecular Weight 163.22 g/mol -
Appearance Likely a solid or oil at room temperatureInferred
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in organic solvents and slightly soluble in water. The hydrochloride salt would exhibit increased water solubility.[1]Inferred
pKa Estimated to be around 9-10 for the primary amineInferred

Synthesis and Purification

The synthesis of this compound typically proceeds through a multi-step sequence, starting from a readily available precursor. A logical and commonly employed route involves the preparation of the corresponding indanone followed by reductive amination.

Synthesis of the Precursor: 4-Methoxy-2,3-dihydro-1H-inden-1-one

One potential starting material for the synthesis of the target molecule is 4-methoxy-2,3-dihydro-1H-inden-1-one. This can be prepared from 4-hydroxy-1-indanone through methylation.[2]

Experimental Protocol: Methylation of 4-hydroxy-1-indanone [2]

  • Cool a stirred mixture of 4-hydroxy-1-indanone (150 g) and anhydrous potassium carbonate (154 g) in DMF (1.5 L) to 0°C under a nitrogen atmosphere.

  • Add methyl iodide (69 ml) dropwise over 15 minutes.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • Partition the mixture between methylene chloride and water.

  • Wash the organic layer with water and 2% aqueous NaOH, then dry over Na₂SO₄.

  • Filter the dried extract and concentrate in vacuo.

  • Dissolve the residue in hot methanol and allow it to cool to form a precipitate.

  • Filter the precipitate and recrystallize from methanol to yield 4-methoxy-1-indanone.

Synthesis of this compound via Reductive Amination

Conceptual Experimental Workflow: Reductive Amination of 4-Methoxy-2-indanone

The synthesis would first require the conversion of 4-methoxy-1-indanone to 4-methoxy-2-indanone, a step that may involve several chemical transformations. Once 4-methoxy-2-indanone is obtained, the following conceptual workflow for reductive amination can be applied.

G start 4-Methoxy-2-indanone reaction Reaction in a suitable solvent (e.g., Methanol, Dichloromethane) start->reaction reagents Ammonia (NH3) or Ammonium Acetate Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3) reagents->reaction workup Aqueous Workup (e.g., Quench with water, adjust pH) reaction->workup extraction Extraction with an organic solvent (e.g., Ethyl Acetate, Dichloromethane) workup->extraction purification Purification (e.g., Column Chromatography, Distillation) extraction->purification product This compound purification->product G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MA Monoamines (Dopamine, Serotonin, Norepinephrine) Vesicle Vesicle MA->Vesicle Released_MA Monoamines Vesicle->Released_MA Release DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) Aminoindane 4-Methoxy-2-aminoindane Aminoindane->DAT Inhibition Aminoindane->SERT Inhibition Aminoindane->NET Inhibition Released_MA->DAT Reuptake Released_MA->SERT Reuptake Released_MA->NET Reuptake Receptor Postsynaptic Receptors Released_MA->Receptor Binding

Sources

An In-Depth Technical Guide to 4-Methoxy-2,3-dihydro-1H-inden-2-amine and its Isomeric Landscape

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

The landscape of psychoactive research chemicals is in a constant state of flux, with novel molecular entities emerging at a rapid pace. Within this dynamic environment, the aminoindane class of compounds has garnered significant interest for its unique pharmacological profile, bridging the gap between stimulants and entactogens. This guide focuses on a specific, yet largely unexplored member of this family: 4-Methoxy-2,3-dihydro-1H-inden-2-amine . Due to the current scarcity of published data on this particular isomer, this document will adopt a necessarily comparative and inferential approach. By providing a comprehensive overview of the closely related and well-researched isomer, 5-Methoxy-2-aminoindane (5-MEAI), we aim to equip researchers with a foundational understanding of the methoxy-substituted 2-aminoindane core. This guide will clearly delineate between established data for related compounds and the theoretical considerations for the 4-methoxy isomer, thereby maintaining scientific integrity while illuminating promising avenues for future research.

The 2-Aminoindane Scaffold: A Primer

The 2-aminoindane framework represents a conformationally constrained analog of phenethylamine, a structural motif common to a wide array of psychoactive compounds. This rigidity imparts a distinct pharmacological profile compared to more flexible amphetamine derivatives[1]. The core structure consists of a benzene ring fused to a five-membered ring, with an amine group attached to the second position of the aliphatic ring. Substitutions on the aromatic ring, such as the methoxy group, can significantly modulate the compound's interaction with biological targets[2].

Synthesis and Characterization: A Tale of Two Isomers

Proposed Synthesis of this compound

A potential synthetic pathway could commence from the commercially available 4-hydroxy-1-indanone.

  • Step 1: Methylation of 4-hydroxy-1-indanone. The synthesis of the precursor, 4-methoxy-1-indanone, has been described[3]. This involves the methylation of 4-hydroxy-1-indanone using a suitable methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate[3].

  • Step 2: Oximation of 4-methoxy-1-indanone. The resulting 4-methoxy-1-indanone can then be converted to its oxime derivative by reacting it with hydroxylamine.

  • Step 3: Reduction of the Oxime. The final step would involve the reduction of the oxime to the corresponding amine. Various reducing agents could be employed for this transformation.

It is crucial to note that this proposed synthesis would require empirical validation and optimization of reaction conditions.

Analytical Characterization

The definitive identification and characterization of this compound would rely on a suite of analytical techniques. Based on the characterization of other aminoindanes, the following methods would be essential[4][5]:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the compound's molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the precise molecular structure and confirm the position of the methoxy and amine groups.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Pharmacological Profile: Insights from 5-Methoxy-2-aminoindane (5-MEAI)

The majority of our current understanding of methoxy-substituted 2-aminoindanes comes from extensive research on 5-Methoxy-2-aminoindane (5-MEAI) . It is imperative to reiterate that the following data pertains to the 5-methoxy isomer and should be considered as a predictive framework for the potential activity of the 4-methoxy isomer, not as established fact.

5-MEAI is a psychoactive compound that has been reported to produce mild euphoric and alcohol-like experiences, along with a reduced desire to consume alcohol[6][7].

Mechanism of Action

Studies on 5-MEAI indicate that it acts as a selective serotonin releasing agent (SSRA)[8]. Ring substitution on the 2-aminoindane scaffold generally increases potency at the serotonin transporter (SERT) while decreasing it at the dopamine (DAT) and norepinephrine (NET) transporters[8]. 5-MEAI exhibits a moderate selectivity for SERT[8]. This contrasts with the parent compound, 2-aminoindane, which is a selective substrate for NET and DAT[8]. 5-MEAI has also been shown to have moderate affinity for the 5-HT2B receptor[8].

Hypothesized Pharmacological Pathway of Methoxy-Substituted 2-Aminoindanes

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT SERT Synaptic_Serotonin Synaptic Serotonin SERT->Synaptic_Serotonin Increased Release VMAT2 VMAT2 Serotonin_vesicle Serotonin Vesicles Serotonin_vesicle->SERT HT2B 5-HT2B Receptor Downstream Signaling Downstream Signaling HT2B->Downstream Signaling Signal Transduction MEAI Methoxy-Substituted 2-Aminoindane MEAI->SERT Inhibition of Reuptake & Reversal of Transport MEAI->VMAT2 Potential Interaction (less established) Synaptic_Serotonin->HT2B Binding

Caption: Hypothesized mechanism of action for methoxy-substituted 2-aminoindanes.

Pharmacokinetics of 5-MEAI

Pharmacokinetic studies of 5-MEAI in rats have revealed the following key parameters:

ParameterValue (at 10 mg/kg oral dose)
Plasma Half-Life 0.5 - 0.7 hours
Oral Bioavailability ~25%
Total Clearance 2.8 L/h/kg

These findings indicate that 5-MEAI has a short duration of action and low oral bioavailability at lower doses. Interestingly, non-linear pharmacokinetic behavior was observed at higher doses, with a significant increase in bioavailability.

Metabolism of 5-MEAI

In rats, 5-MEAI is metabolized via N-acetylation and oxidative demethylation, leading to the formation of N-acetyl-MEAI and 5-hydroxy-N-acetyl-AI.

Potential Research Applications

The unique pharmacological profile of 5-MEAI has led to its investigation for several potential therapeutic applications. These areas of research could provide a roadmap for exploring the utility of this compound.

  • Binge Mitigation: Due to its reported effects on reducing the desire for alcohol, 5-MEAI has been investigated as a potential agent to mitigate binge drinking[6][7].

  • Obesity and Metabolic Disorders: Recent studies have shown that 5-MEAI can reverse diet-induced obesity and improve metabolic parameters in mice[9]. This suggests a potential role for this class of compounds in the management of metabolic syndrome[9].

Safety and Handling

As a research chemical with limited toxicological data, this compound should be handled with extreme caution. The following are general safety precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coat, and safety glasses.

  • Ventilation: Handle in a well-ventilated area, preferably within a fume hood.

  • Avoid Inhalation and Contact: Prevent inhalation of dust or fumes and avoid contact with skin and eyes.

Toxicological studies on 5-MEAI in rats have shown a good safety profile at lower doses (10 and 30 mg/kg body weight)[6]. However, at higher doses, transient adverse effects were observed[7].

Conclusion and Future Directions

This compound represents a significant knowledge gap within the broader class of 2-aminoindane research chemicals. While its structural similarity to the well-studied 5-MEAI provides a valuable predictive framework for its potential synthesis, pharmacology, and applications, it is crucial for the scientific community to undertake a systematic investigation of this specific isomer.

Future research should prioritize:

  • Development and publication of a validated synthetic route.

  • Comprehensive analytical characterization.

  • In vitro and in vivo pharmacological profiling to determine its mechanism of action, potency, and selectivity.

  • Toxicological evaluation to establish its safety profile.

By addressing these fundamental questions, researchers can unlock the potential of this compound and contribute to a more complete understanding of the structure-activity relationships within the fascinating class of methoxy-substituted 2-aminoindanes.

References

  • Shimshoni, J. A., et al. (2018). Pharmacokinetic and Pharmacodynamic Evaluation of 5-methoxy-2-aminoindane (MEAI): A New Binge-Mitigating Agent. Toxicology and Applied Pharmacology, 343, 29-38. [Link]

  • Shimshoni, J. A., et al. (2017). Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development. Toxicology and Applied Pharmacology, 319, 39-48. [Link]

  • Gass, N., et al. (2024). 5-Methoxy-2-aminoindane Reverses Diet-Induced Obesity and Improves Metabolic Parameters in Mice: A Potential New Class of Antiobesity Therapeutics. ACS Pharmacology & Translational Science. [Link]

  • Páleníček, T., et al. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry, 8, 256. [Link]

  • Rose, A. R., et al. (2021). Gas chromatography-mass spectrometry of eight aminoindanes: 2-Aminoindane, N-methyl-2-, 5-methoxy-, 5-methoxy-6-methyl-, 4,5-methylenedioxy-, 5,6-methylenedioxy- and 5-iodo-2-aminoindane, and rasagiline. Rapid Communications in Mass Spectrometry, 35(21), e9167. [Link]

  • Westphal, F., et al. (2016). Analytical characterization of four new ortho-methoxybenzylated amphetamine-type designer drugs. Drug Testing and Analysis, 8(3-4), 331-339. [Link]

  • Páleníček, T., et al. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. ResearchGate. [Link]

  • PrepChem. (n.d.). Synthesis of 4-Methoxy-1-indanone. PrepChem.com. [Link]

  • Taylor & Francis Online. (1997). IMPROVED PROCEDURES FOR PREPARATION OF 4-HYDROXY- AND 2-AMINO-4-METHOXY-2-AMINOPYRIDINES. Organic Preparations and Procedures International. [Link]

  • U.S. Drug Enforcement Administration. (n.d.). Characterization of the “Methylenedioxy-2-aminoindans”. DEA.gov. [Link]

  • Wikipedia. (n.d.). MMAI. Wikipedia. [Link]

  • ResearchGate. (n.d.). Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development. ResearchGate. [Link]

  • MDPI. (2024). Computational Studies of Thiosemicarbazone-Based Metal Complexes and Their Biological Applications. MDPI.com. [Link]

  • MDPI. (2022). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. MDPI.com. [Link]

  • National Institutes of Health. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. NIH.gov. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. MDPI.com. [Link]

  • Halberstadt, A. L., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Psychopharmacology, 236(3), 989-999. [Link]

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Sources

4-Methoxy-2,3-dihydro-1H-inden-2-amine: A Technical Guide to a Novel Psychoactive Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive review of 4-Methoxy-2,3-dihydro-1H-inden-2-amine, a member of the aminoindane class of molecules. While direct research on this specific positional isomer is limited, this document synthesizes the extensive body of knowledge surrounding its analogs, particularly the well-studied 5-methoxy-2-aminoindane (MEAI). By examining the structure-activity relationships, synthesis methodologies, and pharmacological profiles of related compounds, we present a predictive analysis of the chemical properties, biological activity, and potential therapeutic applications of this compound. This guide is intended for researchers, scientists, and professionals in drug development who are exploring novel psychoactive compounds and their therapeutic potential.

Introduction: The Aminoindane Framework

The 2-aminoindane scaffold is a rigid cyclic analog of amphetamine and has served as a foundational structure for the development of a diverse range of psychoactive compounds.[1][2] These molecules have been investigated for various medical applications, including as anti-Parkinsonian agents and as adjuncts to psychotherapy.[3] The core structure's amenability to substitution on the aromatic ring and the amine group has allowed for fine-tuning of its pharmacological properties.[1]

Derivatives of 2-aminoindane are recognized as important medical intermediates for drugs such as the antiarrhythmic agent ambrolidine and the antihypertensive drug dipipril.[4] The introduction of a methoxy group to the indane ring, as seen in methoxy-2-aminoindane isomers, significantly influences the compound's interaction with biological targets, leading to a range of effects from empathogenic and euphoric to potential anti-addictive and anti-obesity properties.[5][6][7] The methoxy group is a prevalent substituent in many natural product-derived and synthetic drugs, where it can enhance ligand-target binding, and improve physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties.[8]

This guide will focus on the 4-methoxy positional isomer, extrapolating from the known data of its analogs to provide a theoretical and practical framework for its study.

Synthesis and Chemical Properties

Proposed Synthetic Pathway

Synthesis_of_this compound 4-Methoxy-1-indanone 4-Methoxy-1-indanone 4-Methoxy-1-indanone_oxime 4-Methoxy-1-indanone_oxime 4-Methoxy-1-indanone->4-Methoxy-1-indanone_oxime Hydroxylamine This compound This compound 4-Methoxy-1-indanone_oxime->this compound Reduction (e.g., Na/Hg, H2/Pd-C) Monoamine_Transporter_Interaction cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft 4-M-2-AI This compound DAT DAT 4-M-2-AI->DAT Inhibition/Reversal NET NET 4-M-2-AI->NET Inhibition/Reversal SERT SERT 4-M-2-AI->SERT Predicted Primary Target (Inhibition/Reversal) DA Dopamine DAT->DA NE Norepinephrine NET->NE SE Serotonin SERT->SE

Caption: Predicted interaction with monoamine transporters.

Potential Therapeutic Applications

Given the pharmacological profile of related aminoindanes, this compound could have several therapeutic applications:

  • Treatment of Substance Use Disorders: The well-documented effects of MEAI in reducing the desire to consume alcohol suggest that this compound may also possess anti-addictive properties. [5][9]Clearmind Medicine Inc. has recently patented a psychedelic-based combination therapy including a 2-aminoindane derivative for treating cocaine addiction. [1]* Anti-Obesity and Metabolic Regulation: Recent studies have shown that MEAI can reverse diet-induced obesity and improve metabolic parameters in mice, suggesting a new class of anti-obesity therapeutics. [6]This effect is attributed to the modulation of energy balance and metabolism. [6]* Antidepressant and Anxiolytic Effects: As a potential serotonin-releasing agent, this compound could have applications in treating depression and anxiety, similar to other SSRAs which have been proposed as novel antidepressants with a faster onset of action. [10]

Biological Evaluation: A Roadmap for Future Research

To validate the predicted biological activities of this compound, a series of in vitro and in vivo studies are necessary.

In Vitro Assays
  • Receptor Binding Assays: To determine the binding affinity of the compound for DAT, NET, and SERT, as well as for various serotonin receptor subtypes (e.g., 5-HT2A, 5-HT2B, 5-HT2C) and adrenergic receptors (e.g., α2A, α2B, α2C). [2]* Transporter Function Assays: To assess whether the compound acts as a substrate (releaser) or an inhibitor (reuptake blocker) at the monoamine transporters. This can be achieved using synaptosome preparations and measuring the uptake or release of radiolabeled neurotransmitters.

  • Cytotoxicity Assays: To evaluate the potential toxic effects of the compound on relevant cell lines, such as primary neurons and hepatocytes, to establish a preliminary safety profile. [5]The IC50 values for cytotoxicity should be determined. [5]

In Vivo Studies
  • Animal Models of Disease:

    • Substance Abuse: Utilize models of alcohol or psychostimulant self-administration in rodents to assess the compound's ability to reduce drug-seeking and drug-taking behaviors.

    • Obesity and Metabolism: Employ diet-induced obesity models in mice or rats to investigate the effects on body weight, food intake, fat mass, and glucose tolerance. [6] * Depression and Anxiety: Use standard behavioral tests such as the forced swim test, tail suspension test, and elevated plus maze to evaluate antidepressant and anxiolytic-like effects.

  • Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Toxicology Studies: Conduct acute and subacute toxicity studies in rodents to identify potential adverse effects and establish a safe dosage range. [5]

Comparative Analysis with Isomers

The position of the methoxy group on the indane ring is expected to have a significant impact on the pharmacological profile.

CompoundPrimary Transporter AffinityKnown/Predicted Effects
2-Aminoindane (2-AI) NET, DATMild stimulant effects. [2]
5-Methoxy-2-aminoindane (MEAI) SERT > NET > DATMild euphoric, alcohol-like experience; reduces desire for alcohol; anti-obesity effects. [2][5][6]
This compound Predicted: SERT-preferringPredicted: Psychoactive with potential anti-addictive and anti-obesity properties.
5-Methoxy-6-methyl-2-aminoindane (MMAI) Highly selective for SERTEntactogenic effects; potential as a novel antidepressant. [10]

Conclusion and Future Directions

This compound represents an under-explored molecule within the promising class of aminoindanes. Based on a comprehensive review of its structural analogs, this compound is predicted to be a psychoactive agent with a preference for the serotonin transporter system. This profile suggests potential therapeutic applications in the treatment of substance use disorders, obesity, and mood disorders.

Future research should focus on the definitive synthesis and purification of this compound, followed by a systematic in vitro and in vivo characterization of its pharmacological and toxicological properties. Such studies will be crucial in determining if this novel compound can be developed into a safe and effective therapeutic agent. The insights gained from the extensive research on its isomers provide a solid foundation and a clear path forward for the investigation of this intriguing molecule.

References

  • Benchchem. (n.d.). 5-methoxy-2,3-dihydro-1H-inden-2-amine hydrochloride.
  • Chem-Impex. (n.d.). 4-Methoxy-2,3-dihydro-1H-indole hydrochloride.
  • Google Patents. (n.d.). CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof.
  • Shimshoni, J. A., et al. (2017). Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development. Toxicology and Applied Pharmacology, 319, 27-35.
  • Sigma-Aldrich. (n.d.). 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride.
  • ResearchGate. (2026). Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity.
  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
  • Wojcieszak, M., et al. (2018). Synthetic Aminoindanes: A Summary of Existing Knowledge. Pharmaceuticals, 11(2), 43.
  • BLDpharm. (n.d.). (R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride.
  • ACS Pharmacology & Translational Science. (2024). 5-Methoxy-2-aminoindane Reverses Diet-Induced Obesity and Improves Metabolic Parameters in Mice: A Potential New Class of Antiobesity Therapeutics.
  • ResearchGate. (2025). Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development.
  • Halberstadt, A. L., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Psychopharmacology, 236(3), 989-999.
  • National Center for Biotechnology Information. (n.d.). Synthesis and study of substituted chalcones combined with fluoroazobenzenes—New photoswitches for application in biological systems.
  • Wikipedia. (n.d.). DOx.
  • Drug Discovery and Development. (2022). Clearmind aims to use a psychedelic to treat alcoholism.
  • Wikipedia. (n.d.). MMAI.
  • Longdom Publishing. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs.
  • PubMed. (2024). The role of the methoxy group in approved drugs.

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Methodological & Application

Synthesis of rasagiline from 4-Methoxy-2,3-dihydro-1H-inden-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for the Synthesis of Rasagiline

A Guide for Researchers and Drug Development Professionals

Introduction

Rasagiline, chemically known as (R)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine, is a potent, selective, and irreversible inhibitor of monoamine oxidase type B (MAO-B) used in the treatment of Parkinson's disease.[1] Its synthesis is a topic of significant interest in medicinal and process chemistry. This document provides a detailed guide to the synthesis of rasagiline, addressing the complexities of the process and offering robust, field-proven protocols.

Therefore, this guide will focus on a well-established and efficient synthetic route to (R)-rasagiline, commencing from the more conventional and commercially viable precursor, (R)-1-aminoindan. This approach allows for a direct and stereospecific synthesis of the target molecule. We will delve into the critical N-propargylation step and the subsequent formation of the pharmaceutically preferred mesylate salt.

Synthetic Strategy Overview

The most direct and industrially applied synthesis of (R)-rasagiline involves the N-alkylation of the chiral precursor (R)-1-aminoindan with a propargylating agent. This method ensures the retention of the desired stereochemistry at the C1 position, which is crucial for the drug's pharmacological activity. The synthesis can be broadly divided into two key stages:

  • N-propargylation of (R)-1-aminoindan: The introduction of the propargyl group onto the primary amine of (R)-1-aminoindan.

  • Formation of Rasagiline Mesylate: The conversion of the resulting rasagiline free base into its more stable and water-soluble methanesulfonate (mesylate) salt.

The chiral starting material, (R)-1-aminoindan, is typically obtained through the resolution of racemic 1-aminoindan using a chiral acid, such as L-tartaric acid or N-acetyl-L-glutamic acid, to form diastereomeric salts that can be separated by crystallization.[2]

Diagram of the Synthetic Workflow

Rasagiline Synthesis Workflow Overall Synthetic Workflow for Rasagiline Mesylate racemic_1_aminoindan Racemic 1-Aminoindan resolution Resolution with Chiral Acid (e.g., L-Tartaric Acid) racemic_1_aminoindan->resolution r_1_aminoindan (R)-1-Aminoindan resolution->r_1_aminoindan n_propargylation N-propargylation (Propargyl Bromide, Base) r_1_aminoindan->n_propargylation rasagiline_base (R)-Rasagiline (Free Base) n_propargylation->rasagiline_base salt_formation Salt Formation (Methanesulfonic Acid) rasagiline_base->salt_formation rasagiline_mesylate (R)-Rasagiline Mesylate salt_formation->rasagiline_mesylate

Caption: A schematic overview of the synthetic pathway to (R)-Rasagiline Mesylate.

Part 1: N-propargylation of (R)-1-Aminoindan

The N-alkylation of primary amines can be challenging due to the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[3] The protocol detailed below is optimized to favor mono-propargylation.

Causality Behind Experimental Choices
  • Choice of Propargylating Agent: Propargyl bromide is a commonly used and reactive electrophile for this transformation. Propargyl chloride can also be used, though it is less reactive.[2] Propargyl benzenesulfonate is another alternative that has been reported.[4]

  • Base: An inorganic base such as potassium carbonate (K₂CO₃) is employed to neutralize the hydrobromic acid (HBr) formed during the reaction. The use of a solid, non-nucleophilic base is crucial to prevent side reactions and facilitate work-up.[5]

  • Solvent: Acetonitrile (ACN) is an excellent solvent for this reaction due to its polar aprotic nature, which promotes Sₙ2 reactions, and its ability to dissolve the reactants while being relatively inert under the reaction conditions.[5][6]

  • Temperature: The reaction is typically carried out at an elevated temperature (e.g., 60°C) to ensure a reasonable reaction rate.[4]

  • Stoichiometry: A slight excess of the propargylating agent is often used to drive the reaction to completion. However, a large excess should be avoided to minimize the risk of N,N-bispropargylation.[7]

Detailed Experimental Protocol

Materials and Equipment:

  • (R)-1-Aminoindan

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Toluene

  • Deionized water

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with (R)-1-aminoindan (1.0 eq.), add anhydrous acetonitrile (10 mL per gram of aminoindan).

  • Add anhydrous potassium carbonate (2.0 eq.) to the suspension.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Slowly add propargyl bromide (1.1-1.2 eq.) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-70°C and maintain it at this temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Dissolve the residue in toluene and wash with deionized water to remove any remaining inorganic impurities.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain crude (R)-rasagiline free base as an oil.

Purification (Optional but Recommended):

The crude rasagiline base can be purified by column chromatography on neutral alumina using a mixture of hexane and ethyl acetate as the eluent to achieve high chemical purity.[4]

Part 2: Formation of Rasagiline Mesylate

The conversion of the free base to the mesylate salt enhances the stability and aqueous solubility of the active pharmaceutical ingredient.

Causality Behind Experimental Choices
  • Acid: Methanesulfonic acid is used to form the corresponding mesylate salt.

  • Solvent: Isopropyl alcohol (IPA) is a suitable solvent for the salt formation as it dissolves the free base and allows for the crystallization of the mesylate salt upon addition of the acid.[4]

  • Temperature: The salt formation is typically carried out at a reduced temperature (0-10°C) to control the crystallization process and maximize the yield of the salt.[4]

Detailed Experimental Protocol

Materials and Equipment:

  • (R)-Rasagiline free base

  • Methanesulfonic acid (CH₃SO₃H)

  • Isopropyl alcohol (IPA)

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the purified (R)-rasagiline free base (1.0 eq.) in isopropyl alcohol (5-10 mL per gram of base) in a round-bottom flask.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add a solution of methanesulfonic acid (1.0 eq.) in isopropyl alcohol to the cooled rasagiline solution with stirring.

  • A white precipitate of rasagiline mesylate will form.

  • Continue stirring the suspension at 0-5°C for 1-2 hours to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of cold isopropyl alcohol.

  • Dry the product under vacuum at 40-50°C to a constant weight.

Data Presentation

ParameterN-propargylation of (R)-1-AminoindanFormation of Rasagiline Mesylate
Key Reagents (R)-1-Aminoindan, Propargyl bromide, K₂CO₃(R)-Rasagiline base, Methanesulfonic acid
Solvent AcetonitrileIsopropyl alcohol
Temperature 60-70°C0-5°C
Reaction Time 12-16 hours1-2 hours
Typical Yield >85% (crude base)>90%
Purity (Post-purification) >99% (HPLC)>99.5% (HPLC)

Visualizing the Reaction Scheme

Caption: Chemical reaction scheme for the synthesis of (R)-Rasagiline and its mesylate salt.

Conclusion

The synthesis of (R)-rasagiline via N-propargylation of (R)-1-aminoindan represents a robust and scalable method for the production of this important active pharmaceutical ingredient. Careful control of reaction conditions is paramount to ensure high yield and purity, particularly in minimizing over-alkylation. The subsequent formation of the mesylate salt provides a stable and pharmaceutically acceptable form of the drug. The protocols outlined in this guide are based on established literature and provide a solid foundation for researchers and drug development professionals working on the synthesis of rasagiline and related compounds.

References

  • US Patent US20110054218A1, "Process for the Synthesis of Propargylated Aminoindan Deriv
  • US Patent US20110155626A1, "Process for prepar
  • European Patent EP3068746B1, "Process for the preparation of enantiomerically pure 1-aminoindan", [Link]

  • Organic Chemistry Portal, "Alcohol or phenol synthesis by ether cleavage", [Link]

  • Al-kassas, R., et al. (2022). Preparation and in vitro Evaluation of Rasagiline Mesylate Hybrid Nanoparticles. Pharmaceutical Sciences, 28(3), 423-434. [Link]

  • Reddy, K. T., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica, 3(4), 110-115. [Link]

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Application Note: Comprehensive Spectroscopic Characterization of 4-Methoxy-2,3-dihydro-1H-inden-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed, multi-faceted protocol for the structural elucidation and characterization of 4-Methoxy-2,3-dihydro-1H-inden-2-amine, a key intermediate in pharmaceutical synthesis and a member of the aminoindane class of compounds.[1][2] By synergistically applying Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we present a self-validating workflow for unambiguous confirmation of molecular structure, identity, and purity. This document is designed for researchers, analytical scientists, and drug development professionals who require robust and reproducible analytical methodologies for ensuring the quality of pharmaceutical compounds.[3][4]

Introduction and Scientific Context

This compound belongs to the aminoindane family, a structural motif found in various neurologically active compounds and synthetic precursors.[2] Given the structural similarities among aminoindane analogues, which can pose significant analytical challenges, a rigorous and multi-technique spectroscopic approach is not merely recommended but essential for accurate identification.[1] Spectroscopic methods are foundational in pharmaceutical quality assurance (QA) and quality control (QC), providing non-destructive and highly precise data on chemical composition, molecular structure, and purity.[3] This application note moves beyond a simple listing of data points, explaining the causal relationships between the molecule's structure and its spectral output, thereby providing a deeper understanding of the analytical results.

Molecular Structure and Analytical Framework

The structural integrity of this compound is confirmed by mapping its spectroscopic signatures directly to its constituent parts: the substituted aromatic ring, the aliphatic five-membered ring, the primary amine, and the methoxy ether.

Figure 1: Molecular Structure and Atom Numbering

Caption: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the atomic-level blueprint of the molecule, detailing proton and carbon environments and their connectivity. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments delivers an unambiguous assignment of the entire structure.[5][6]

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.

  • 1D ¹H NMR Acquisition:

    • Set spectral width to cover a range of -1 to 10 ppm.

    • Acquire data with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • 1D ¹³C NMR Acquisition:

    • Set spectral width to cover a range of 0 to 200 ppm.

    • Use proton decoupling to obtain singlet signals for each unique carbon.

  • 2D NMR Acquisition (COSY & HSQC):

    • Utilize standard Bruker pulse programs (e.g., cosygpqf for COSY, hsqcedetgpsp for phase-edited HSQC).[6]

    • Optimize acquisition and processing parameters according to instrument guidelines.

Expected NMR Spectral Data & Interpretation

The molecule's symmetry (or lack thereof) and the electronic effects of its substituents dictate the observed chemical shifts and coupling patterns.

  • ¹H NMR Analysis:

    • Aromatic Region (~6.7-7.2 ppm): The methoxy group at C4 is an electron-donating group, which shields the aromatic protons. We expect three distinct signals corresponding to H5, H6, and H7. H7 will likely appear as a doublet, H6 as a triplet (or doublet of doublets), and H5 as a doublet, consistent with a 1,2,3-trisubstituted benzene ring pattern.

    • Aliphatic Region (~2.8-4.0 ppm): Due to the plane of symmetry passing through C2 and the aromatic ring, the two benzylic methylene groups (C1-H₂ and C3-H₂) are chemically equivalent. Their protons will appear as a multiplet. The methine proton at C2 (C2-H), being adjacent to the electron-withdrawing amine group, will be shifted downfield and will appear as a multiplet due to coupling with the four protons at C1 and C3.

    • Methoxy Protons (~3.8 ppm): The three protons of the methoxy group (-OCH₃) are equivalent and do not couple with other protons, resulting in a sharp singlet.[7]

    • Amine Protons (~1.5-3.0 ppm): The two protons of the primary amine (-NH₂) typically appear as a broad singlet. The chemical shift can vary depending on solvent, concentration, and temperature due to hydrogen bonding and exchange.[8]

  • ¹³C NMR Analysis:

    • Aromatic Carbons (~110-160 ppm): Six distinct signals are expected. The carbon attached to the methoxy group (C4) will be the most deshielded (highest ppm value) in the aromatic region. The carbons ortho and para to the methoxy group will be shielded (lower ppm values).

    • Aliphatic Carbons (~35-55 ppm): Two signals are expected for the aliphatic portion: one for the equivalent C1 and C3 carbons, and one for the C2 carbon bearing the amine group.

    • Methoxy Carbon (~55-56 ppm): A single signal for the methoxy carbon is expected in this characteristic range.[9]

  • 2D NMR for Connectivity Validation:

    • COSY (¹H-¹H Correlation Spectroscopy): This experiment validates proton-proton coupling relationships. Key expected cross-peaks will appear between the aliphatic proton at C2 and the methylene protons at C1/C3, and among the adjacent aromatic protons (H5-H6, H6-H7).[10][11]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons, providing definitive C-H assignments.[12] For example, the singlet at ~3.8 ppm will show a correlation to the carbon signal at ~55 ppm, confirming the OCH₃ group.

Table 1: Predicted NMR Data for this compound

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (ppm)
H7~7.1-7.2d~127-129
H6~6.7-6.8t or dd~120-122
H5~6.7-6.8d~110-112
C1-H₂, C3-H₂~2.8-3.3m~35-40
C2-H~3.5-4.0m~50-55
OCH₃~3.8s~55-56
NH₂~1.5-3.0br s-
C4--~158-160
C7a--~140-142
C3a--~130-132

Note: Chemical shifts are predictive and may vary based on solvent and experimental conditions.

Caption: Experimental workflow for comprehensive NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule.[13] Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

Protocol 2: IR Sample Preparation and Data Acquisition
  • Sample Preparation (ATR): Attenuated Total Reflectance (ATR) is the preferred method due to its simplicity.[14] Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond). Apply pressure to ensure good contact.

  • Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder.[15] Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or a blank KBr pellet.

    • Place the sample in the instrument and record the sample spectrum.

    • The instrument software automatically ratios the sample spectrum against the background.

    • Typical range: 4000-600 cm⁻¹.

Expected IR Absorption Bands

The IR spectrum of this compound will display characteristic absorptions for its primary amine, aromatic ether, and hydrocarbon framework.

Table 2: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group & Vibration ModeExpected IntensityRationale
3400-3250N-H Stretch (Primary Amine)Medium, SharpAsymmetric and symmetric stretching modes of the -NH₂ group result in two distinct bands.[8][16]
3100-3000C-H Stretch (Aromatic)MediumStretching of sp² C-H bonds on the benzene ring.
3000-2850C-H Stretch (Aliphatic)MediumStretching of sp³ C-H bonds in the indane ring.
~1600, ~1480C=C Stretch (Aromatic Ring)Medium-StrongCharacteristic skeletal vibrations of the benzene ring.
1650-1580N-H Bend (Primary Amine)MediumScissoring vibration of the -NH₂ group.[16]
1250-1200C-O Stretch (Aryl Ether)StrongAsymmetric C-O-C stretching of the aryl-alkyl ether.[17]
1250-1020C-N Stretch (Aliphatic Amine)Medium-WeakStretching of the C-N bond.[16]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers crucial structural information through the analysis of fragmentation patterns. Both "hard" (Electron Ionization) and "soft" (Electrospray Ionization) techniques provide complementary data.

Protocol 3: Mass Spectrometry Data Acquisition
  • Electron Ionization (EI-MS):

    • Typically performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

    • Volatilize the sample in the GC inlet and ionize with a high-energy (70 eV) electron beam.[18] This method induces extensive fragmentation.

  • Electrospray Ionization (ESI-MS):

    • Typically performed using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

    • Dissolve the sample in a suitable solvent (e.g., methanol/water with 0.1% formic acid) and infuse into the ESI source.

    • This is a "soft" ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[19][20]

Expected Mass Spectral Data
  • Molecular Weight: The molecular formula is C₁₀H₁₃NO, with an exact mass of 163.0997 g/mol .

  • Nitrogen Rule: A compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with 163 g/mol .[21]

  • ESI-MS: The primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of 164.1.

  • EI-MS: The molecular ion peak (M⁺•) at m/z = 163 will be observed, though it may be of low intensity. The fragmentation pattern is key for structural confirmation. The most characteristic fragmentation for aliphatic amines is the α-cleavage (cleavage of the bond adjacent to the C-N bond).[21]

Key Fragmentation Pathways (EI-MS):

  • α-Cleavage: Cleavage of the C1-C2 or C2-C3 bond is a dominant pathway. This would lead to the loss of a C₇H₇O• radical (m/z 107) or similar fragments, resulting in a stable iminium ion. The base peak is often the result of this cleavage.

  • Loss of Amine Group: Loss of •NH₂ (m/z 16) or NH₃ (m/z 17) can occur.

  • Retro-Diels-Alder (RDA)-type reactions: Fragmentation of the five-membered ring can occur.

Fragmentation M Molecular Ion (M⁺•) m/z = 163 F1 Loss of •CH₂NH₂ (Iminium formation) M->F1 - •CH₂NH₂ F3 Loss of C₂H₅N (α-cleavage) M->F3 - C₂H₅N F2 Fragment m/z = 133 F1->F2 F4 Fragment m/z = 119 F3->F4

Caption: Simplified representation of potential EI-MS fragmentation pathways.

Table 3: Predicted Mass Spectral Fragments

m/z ValueIonMethodRationale
164.1[M+H]⁺ESIProtonated molecular ion; expected base peak in ESI.
163.1[M]⁺•EIMolecular ion; confirms molecular weight.
133.1[M - CH₂NH₂]⁺EILoss of the aminomethyl radical via benzylic cleavage.
119.1[M - C₂H₄N]⁺•EIResult of α-cleavage and rearrangement.

Conclusion

The combination of NMR, IR, and MS provides a robust and orthogonal analytical strategy for the complete and confident characterization of this compound. 1D and 2D NMR establishes the precise atomic connectivity and chemical environment. IR spectroscopy rapidly confirms the presence of all key functional groups. Mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. This comprehensive approach ensures the identity, purity, and structural integrity of the compound, meeting the stringent requirements of the pharmaceutical and chemical research industries.[3]

References

  • ACD/Labs. (2009). How to Interpret an HSQC-COSY Experiment. Available at: [Link]

  • Rose, A. R., et al. (2023). Mass spectral fragmentation of eight aminoindanes. Journal of Forensic Sciences. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

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  • ResearchGate. (2025). Contribution of Liquid-Phase and Gas-Phase Ionization in Extractive Electrospray Ionization Mass Spectrometry of Primary Amines. Available at: [Link]

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  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

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  • ResearchGate. (n.d.). Electron impact ionization (EI) mass spectra of n-alkylamines.... Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-2,3-dihydro-1H-inden-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methoxy-2,3-dihydro-1H-inden-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis. As a crucial intermediate in pharmaceutical research, achieving a high yield of this compound is paramount.[1][2][3][4] This document moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues and logically devise solutions for yield improvement.

Core Synthesis Strategy: Reductive Amination

The most direct and industrially scalable route to this compound is the reductive amination of its corresponding ketone precursor, 4-methoxy-2,3-dihydro-1H-inden-2-one (commonly known as 4-methoxy-2-indanone).[5] This process involves two key transformations in a single pot: the formation of an imine intermediate followed by its reduction to the desired primary amine.[5][6]

G cluster_main Reductive Amination Pathway cluster_side Common Side Reaction start 4-Methoxy-2-indanone imine Imine Intermediate start->imine + NH3 - H2O side_product 4-Methoxy-2-indanol start->side_product product This compound imine->product [Reduction]

Caption: Primary reaction pathway and a common side reaction.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Q1: My overall yield is very low, and I'm recovering a lot of unreacted 4-methoxy-2-indanone. What's going wrong?

Answer: This classic issue points to inefficient formation of the imine intermediate. The reaction between a ketone and ammonia is a reversible equilibrium. To drive the reaction forward and achieve high conversion, you must address this equilibrium.

Causality: The formation of the imine from the ketone and ammonia is most efficient under mildly acidic conditions (pH 4-5).[6] These conditions are a delicate balance: they must be acidic enough to protonate the hydroxyl group of the hemiaminal intermediate, making it a good leaving group (water), but not so acidic that the primary amine nucleophile is fully protonated and rendered non-nucleophilic.

Solutions:

  • pH Control: Introduce a mild acid catalyst. Acetic acid is a common and effective choice. Ammonium acetate can also be used as it serves as both the ammonia source and a pH buffer.

  • Water Removal: To shift the equilibrium towards the imine product (Le Châtelier's principle), remove the water formed during the reaction. This can be accomplished by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene.

    • Dehydrating Agents: Adding molecular sieves (3Å or 4Å) to the reaction mixture.

  • Lewis Acid Catalysis: In some cases, a Lewis acid such as Ti(OiPr)₄ can be used to activate the ketone's carbonyl group, facilitating the initial nucleophilic attack by the amine.[7]

Q2: My main impurity is 4-methoxy-2-indanol. Why am I forming the alcohol instead of the amine?

Answer: The formation of the corresponding alcohol is a clear indication that your reducing agent is reducing the starting ketone faster than it is reducing the imine intermediate. This is a common problem related to the choice and timing of the reducing agent addition.

Causality: Hydride reagents vary in their reactivity and selectivity. A powerful reducing agent like sodium borohydride (NaBH₄) can readily reduce both ketones and imines.[7] If all reactants are mixed in one pot, a competitive reduction occurs, leading to the alcohol byproduct and lowering the yield of the desired amine.[6][7]

Solutions:

  • Use a Selective Reducing Agent: The most effective solution is to use a hydride donor that is selective for the reduction of the protonated imine (iminium ion) over the ketone.

    • Sodium Cyanoborohydride (NaBH₃CN): This is the classic choice for one-pot reductive aminations. It is less reactive than NaBH₄ and is stable in mildly acidic conditions, where imine formation is optimal.[5][7] It selectively attacks the more electrophilic iminium ion.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A safer and often more effective alternative to NaBH₃CN, avoiding the generation of toxic cyanide waste.[7][8] It is also a mild and selective reagent.

  • Adopt a Two-Step, One-Pot Procedure: If you must use NaBH₄, do not add it at the beginning. First, allow the ketone and ammonia source to react under conditions that favor imine formation (e.g., reflux in methanol with acetic acid for a few hours). Once imine formation is maximized (as monitored by TLC or GC-MS), cool the reaction and then add the NaBH₄.[7]

G start Low Yield Issue q1 High amount of starting ketone? start->q1 Yes q2 Alcohol byproduct (4-methoxy-2-indanol)? start->q2 Yes cause1 Inefficient Imine Formation (Equilibrium Issue) q1->cause1 sol1 Optimize pH (pH 4-5) Add Acetic Acid cause1->sol1 sol2 Remove Water (Dean-Stark / Mol. Sieves) cause1->sol2 cause2 Non-selective Reduction (Ketone is reduced) q2->cause2 sol3 Use Selective Reductant (NaBH3CN or NaBH(OAc)3) cause2->sol3 sol4 Perform in Two Steps (1. Form Imine, 2. Reduce) cause2->sol4

Caption: Troubleshooting workflow for low yield issues.

Frequently Asked Questions (FAQs)

Q: What is the best reducing agent for this transformation?

A: The "best" agent depends on your priorities regarding safety, cost, and reaction setup (one-pot vs. two-step). For a one-pot synthesis, sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for its selectivity and improved safety profile over sodium cyanoborohydride (NaBH₃CN).

Reducing AgentProsConsBest For
NaBH₄ Inexpensive, readily available.Non-selective, reduces ketones. Requires a two-step procedure for high yield.[6][7]Budget-conscious labs where a two-step process is acceptable.
NaBH₃CN Highly selective for imines/iminium ions. Ideal for one-pot reactions.[5][7]Highly toxic (releases HCN gas in strong acid or upon workup).[5][8]One-pot reactions where strict pH control and safety protocols can be followed.
NaBH(OAc)₃ Selective, non-toxic byproducts, commercially available as a stable powder.[7][8]More expensive than NaBH₄.The recommended choice for a safe, reliable, and high-yielding one-pot synthesis.
H₂ / Catalyst "Green" (byproduct is water), cost-effective at scale.Requires specialized high-pressure equipment. Risk of catalyst poisoning.[9][10]Industrial scale-up and process chemistry labs.

Q: Can I use the Gabriel synthesis for this molecule?

A: Yes, the Gabriel synthesis is a viable, albeit longer, alternative route.[11][12] This method is excellent for producing primary amines without the risk of over-alkylation.[11] It would require starting from a 2-halo-4-methoxy-indan (e.g., 2-bromo-4-methoxy-2,3-dihydro-1H-indene). The process involves reacting this halide with potassium phthalimide, followed by cleaving the intermediate with hydrazine to release the desired primary amine.[11][12][13] This route is generally less direct than reductive amination if the ketone is readily available.

Q: How should I purify the final product?

A: As a primary amine, your product is basic and can be challenging to purify via standard silica gel chromatography (often causing streaking).

  • Modified Column Chromatography: Use a solvent system with a small amount of amine base, such as 0.5-1% triethylamine in a dichloromethane/methanol or ethyl acetate/hexane gradient. This deactivates the acidic sites on the silica, leading to better peak shape.

  • Acid-Base Extraction: During the workup, you can extract the amine into an acidic aqueous layer (e.g., 1M HCl), wash the organic layer to remove non-basic impurities, and then re-basify the aqueous layer (e.g., with NaOH) to pH >12 and re-extract the pure amine back into an organic solvent like dichloromethane.

  • Crystallization as a Salt: The most effective way to achieve high purity is often to form a salt. Dissolve the crude amine in a suitable solvent (like isopropanol or ether) and add a solution of an acid (e.g., HCl in ether, or methanesulfonic acid). The resulting amine salt will often crystallize out, leaving impurities behind in the solution.[14]

Validated Experimental Protocols

Protocol 1: High-Yield One-Pot Reductive Amination

This protocol is optimized for selectivity and safety.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-methoxy-2-indanone (1.0 eq) and ammonium acetate (10 eq).

  • Solvent: Add methanol to form a solution with a concentration of approximately 0.2 M with respect to the ketone.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for initial imine formation.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). Note: The addition may cause some gas evolution.

  • Reaction: Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC (staining with ninhydrin to visualize the amine product).

  • Workup:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer three times with dichloromethane (DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via the methods described in the FAQ section above.

Protocol 2: Alternative Gabriel Synthesis

This protocol is for situations where the starting material is 2-bromo-4-methoxy-2,3-dihydro-1H-indene.

  • Phthalimide Alkylation:

    • To a flask, add potassium phthalimide (1.2 eq) and dissolve it in anhydrous dimethylformamide (DMF).

    • Add a solution of 2-bromo-4-methoxy-2,3-dihydro-1H-indene (1.0 eq) in DMF.

    • Heat the reaction to 80-90 °C and stir for 6-12 hours until the starting halide is consumed (monitor by TLC).

    • Cool the reaction, pour it into water, and collect the precipitated N-alkylphthalimide intermediate by filtration.

  • Hydrazinolysis (Ing-Manske Procedure): [13]

    • Suspend the dried N-alkylphthalimide intermediate in ethanol.

    • Add hydrazine hydrate (N₂H₄·H₂O) (2-4 eq).

    • Heat the mixture to reflux for 4-6 hours. A thick precipitate of phthalhydrazide will form.

    • Cool the mixture to room temperature. Acidify with aqueous HCl to dissolve the amine product.

    • Filter off the phthalhydrazide precipitate and wash it with ethanol.

    • Concentrate the filtrate. Perform an acid-base extraction as described in the FAQ section to isolate the pure this compound.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]

  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • ResearchGate. (2025). Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof.
  • ACS Publications. (2024). Enhancing Pd Catalytic Activity by Amine Group Modification for Efficient Direct Synthesis of H2O2. Retrieved from [Link]

  • ACS Publications. (2015). Asymmetric Pd-Catalyzed Alkene Carboamination Reactions for the Synthesis of 2-Aminoindane Derivatives | Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2025). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Retrieved from [Link]

  • PubMed. (2018). Pharmacokinetic and Pharmacodynamic Evaluation of 5-methoxy-2-aminoindane (MEAI): A New Binge-Mitigating Agent. Retrieved from [Link]

  • ResearchGate. (n.d.). Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. Retrieved from [Link]

  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. Retrieved from [Link]

  • YouTube. (2025). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. Retrieved from [Link]

  • Google Patents. (n.d.). JPH0597778A - Method for producing 2-aminoindane and salts thereof.
  • YouTube. (2016). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. Retrieved from [Link]

  • Chemical Society Reviews (RSC Publishing). (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Retrieved from [Link]

  • PubMed Central. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Retrieved from [Link]

  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]

  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews. Retrieved from [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminoindane. Retrieved from [Link]

  • ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (2025). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. Retrieved from [Link]

  • Frontiers. (2017). Synthetic Aminoindanes. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Retrieved from [Link]

Sources

Technical Support Center: 4-Methoxy-2,3-dihydro-1H-inden-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 4-Methoxy-2,3-dihydro-1H-inden-2-amine and its salts. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and application in your experiments. Here, we address common questions and troubleshooting scenarios based on the chemical properties of this molecule and established principles of pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound and its hydrochloride salt?

The stability of this compound is critical for reproducible experimental outcomes. Based on supplier recommendations and the chemical nature of the compound, the following conditions are advised:

  • Temperature: For long-term storage, a temperature of 2-8°C is recommended.[1] However, storage at room temperature is also acceptable for shorter periods, provided other conditions are met.[2][3][4]

  • Atmosphere: The compound is sensitive to air and moisture.[1] It should be stored under an inert atmosphere, such as argon or nitrogen, to prevent oxidative degradation and hydrolysis.[2]

  • Light: While not explicitly stated in all supplier information, it is good laboratory practice to protect sensitive organic molecules from light to prevent photochemical degradation. Store in an amber vial or in a dark location.

  • Container: Always store the compound in a tightly sealed container to prevent moisture ingress, especially as the hydrochloride salt is described as hygroscopic.[1]

ParameterRecommended ConditionRationale
Temperature 2-8°C (long-term)[1]Slows down potential degradation reactions.
Room Temperature (short-term)[2][3][4]Acceptable if atmosphere and moisture are controlled.
Atmosphere Inert Gas (Argon, Nitrogen)[2]Prevents oxidation of the amine and other sensitive moieties.
Moisture Tightly sealed container in a dry environment[4]The hydrochloride salt is hygroscopic.[1]
Light Protection from light (e.g., amber vial)Minimizes risk of photochemical degradation.

Q2: I've observed a change in the color/physical appearance of my sample. What could be the cause?

A change in the physical appearance of your compound, such as discoloration (e.g., turning yellow or brown) or clumping, is a strong indicator of degradation. The primary culprits are oxidation and reaction with atmospheric carbon dioxide.

  • Oxidation: The amine functional group is susceptible to oxidation, which can lead to the formation of colored impurities. This is accelerated by exposure to air, light, and potentially trace metal contaminants.

  • Reaction with CO₂: Primary amines can react with carbon dioxide from the air to form carbamates. While this may not always cause a color change, it will affect the purity and potency of your compound.

If you observe any changes, it is crucial to re-qualify the material using an appropriate analytical method, such as HPLC, to assess its purity before use.

Q3: What solvents are compatible with this compound for preparing stock solutions?

For preparing stock solutions, it is important to use high-purity, anhydrous solvents. The choice of solvent will depend on the specific experimental requirements.

  • Aprotic Solvents: Anhydrous aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are generally good choices for creating concentrated stock solutions for biological assays.

  • Protic Solvents: If your experiment requires a protic solvent, anhydrous ethanol or methanol can be used. For the hydrochloride salt, aqueous buffers can be used, but the stability of the solution should be considered, especially if the pH is not controlled.

It is recommended to prepare fresh solutions for each experiment. If you need to store solutions, they should be aliquoted into small volumes, blanketed with an inert gas, and stored at -20°C or -80°C to minimize degradation.

Troubleshooting Guide: Investigating Compound Degradation

Encountering unexpected experimental results can be frustrating. Before questioning your experimental design, it's essential to verify the integrity of your starting materials. This troubleshooting guide will help you investigate potential degradation of your this compound.

Initial Assessment Workflow

This workflow provides a systematic approach to troubleshooting suspected compound degradation.

Caption: Troubleshooting workflow for suspected compound degradation.

Understanding Potential Degradation Pathways

To effectively troubleshoot, it's helpful to understand the potential chemical transformations your compound might undergo. The structure of this compound contains two key functional groups prone to degradation: the primary amine and the methoxy ether.

G cluster_oxidation Oxidative Degradation cluster_hydrolysis Acid/Base Hydrolysis cluster_photochemical Photochemical Degradation compound This compound oxidation_products Imine, Nitrone, or Ring-Opened Products compound->oxidation_products O2, light, metal ions hydrolysis_products Demethylation to Phenol compound->hydrolysis_products Strong Acid/Base photo_products Radical-Mediated Products compound->photo_products UV/Vis Light

Caption: Potential degradation pathways for this compound.

Experimental Protocol: Forced Degradation Study

A forced degradation study is a powerful tool to identify potential degradation products and establish a stability-indicating analytical method.[5][6][7] This involves subjecting the compound to harsh conditions to accelerate its breakdown.

Objective: To identify the degradation products of this compound under hydrolytic, oxidative, and photolytic stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade Methanol and Water

  • HPLC system with a UV or PDA detector and a C18 column

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

  • Photolytic Degradation:

    • Expose the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours.

  • Control Sample:

    • Dilute the stock solution with an equal volume of methanol/water (50:50) and keep under the same conditions as the stressed samples (excluding the stressor).

  • Analysis:

    • Analyze all samples by a suitable HPLC method. A good starting point is a gradient elution on a C18 column with a mobile phase of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) and UV detection at a wavelength where the parent compound has maximum absorbance.

Interpreting the Results:

By comparing the chromatograms of the stressed samples to the control, you can identify new peaks corresponding to degradation products. The conditions under which these peaks appear will give you insight into the compound's stability profile. This information is invaluable for developing robust formulations and defining appropriate storage and handling procedures.

References

  • J&K Scientific. 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride | 41566-80-7. [Link]

  • ResearchGate. Forced degradation studies. [Link]

  • National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. [Link]

Sources

Validation & Comparative

A Comparative Guide to Indenamine Derivatives for Neuromodulatory Research: Profiling 4-Methoxy-2,3-dihydro-1H-inden-2-amine Against Key Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers a comparative analysis of key indenamine derivatives, a class of psychoactive compounds known for their interaction with monoamine transporters. While direct experimental data on 4-Methoxy-2,3-dihydro-1H-inden-2-amine is not extensively available in public literature, this document will synthesize existing knowledge on structurally similar compounds to build a predictive profile. We will delve into the established pharmacology of prominent analogues, including 2-Aminoindan (2-AI), 5-Methoxy-2-aminoindan (5-MeO-AI), 5,6-Methylenedioxy-2-aminoindan (MDAI), and 5-Methoxy-6-methyl-2-aminoindan (MMAI), to provide researchers with a framework for understanding the nuanced structure-activity relationships within this chemical family.

Introduction: The Indenamine Scaffold as a Probe for Monoamine Transporter Function

The 2-aminoindan framework, a rigid analogue of phenethylamine, has proven to be a valuable scaffold in the exploration of monoamine transporter (MAT) function.[1] These transporters—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are critical for regulating neurotransmitter signaling and are the targets of numerous therapeutic agents and psychoactive substances.[2] Indenamine derivatives, by virtue of their conformational constraint, offer a unique tool to dissect the structural requirements for transporter binding and substrate activity.[3]

Substitutions on the aromatic ring of the 2-aminoindan structure dramatically influence potency and selectivity for the different monoamine transporters, leading to a spectrum of pharmacological effects ranging from stimulant-like to entactogenic.[1][4] This guide will compare the known properties of several key derivatives to extrapolate the potential characteristics of the lesser-known this compound.

Chemical Structures of a Representative Indenamine Panel

The following are the chemical structures of the indenamine derivatives discussed in this guide. The variation in their substitution patterns is the primary determinant of their distinct pharmacological profiles.

  • This compound (Hypothetical Profile): Lacks extensive characterization in the scientific literature. Based on structure-activity relationships of other 4-substituted 2-aminoindans, it is hypothesized to possess some dopaminergic activity.[5]

  • 2-Aminoindan (2-AI): The parent compound of this series, known for its stimulant effects.[1]

  • 5-Methoxy-2-aminoindan (5-MeO-AI or MEAI): A derivative with reported euphoric and alcohol-like effects.[6][7][8]

  • 5,6-Methylenedioxy-2-aminoindan (MDAI): An entactogen known for its serotonin-releasing properties.[3]

  • 5-Methoxy-6-methyl-2-aminoindan (MMAI): A highly selective serotonin-releasing agent.[9]

Comparative Pharmacological Profiles

The primary mechanism of action for many psychoactive 2-aminoindan derivatives is the induction of monoamine release via reversal of transporter function.[10] The potency and selectivity of this action vary significantly with different substitutions.

Monoamine Transporter Releasing Activity

The following table summarizes the in vitro monoamine releasing potencies (EC50 values in nM) for 2-AI and its key derivatives. These values represent the concentration of the compound required to elicit a half-maximal release of the respective neurotransmitter.

CompoundDAT Release (EC50, nM)NET Release (EC50, nM)SERT Release (EC50, nM)Primary Activity ProfileReference
2-Aminoindan (2-AI) 43986>10,000Catecholamine-selective[11]
5-MeO-AI (MEAI) 2,646861134Serotonin-preferring[11]
MDAI 1,334117114Serotonin/Norepinephrine[11]
MMAI >10,0003,10131Highly Serotonin-selective[11]

Interpretation of Data:

  • 2-AI demonstrates a clear preference for releasing norepinephrine and, to a lesser extent, dopamine, with negligible activity at the serotonin transporter. This profile is consistent with its classification as a psychostimulant.[1][11]

  • The addition of a 5-methoxy group (5-MeO-AI) significantly shifts the activity towards serotonin release, while reducing potency at DAT and NET.[1][11]

  • The methylenedioxy ring substitution in MDAI results in a compound with potent releasing activity at both SERT and NET, and weaker activity at DAT, a profile often associated with entactogenic effects similar to MDMA.[1][11]

  • MMAI , with both a 5-methoxy and a 6-methyl group, is a highly potent and selective serotonin releasing agent.[1][9][11]

Based on these structure-activity relationships, it is plausible that This compound would exhibit a distinct profile. Research on other 4-substituted 2-aminoindans suggests that substitutions at this position can confer dopaminergic activity.[5] Therefore, it is hypothesized that the 4-methoxy derivative may have a greater potency at the dopamine transporter compared to the 5-methoxy isomer, potentially resulting in a more stimulant-like profile. However, without direct experimental data, this remains a well-informed conjecture.

Receptor Binding Affinities

Beyond their action at monoamine transporters, some indenamine derivatives show affinity for various neurotransmitter receptors. The following table presents the binding affinities (Ki in nM) for a selection of receptors.

Compoundα2A-Adrenergicα2C-Adrenergic5-HT1A5-HT2BReference
2-AI 13441>10,000>10,000[11]
5-MeO-AI 7511,2242,5034,793[11]
MDAI 322363>10,000>10,000[11]
MMAI 7241,3801,077902[11]

Insights from Receptor Binding Data:

  • 2-AI displays a notable affinity for α2-adrenergic receptors, particularly the α2C subtype.[11] This interaction could modulate its stimulant effects.

  • The ring-substituted derivatives generally show weaker affinity for α2-adrenergic receptors compared to 2-AI.[11]

  • 5-MeO-AI and MMAI exhibit moderate affinity for the 5-HT2B receptor, an interaction that warrants consideration in safety and toxicology assessments due to the association of 5-HT2B agonism with valvular heart disease.[1][11]

Experimental Protocols

To ensure the reproducibility and validity of the pharmacological data presented, a detailed understanding of the experimental methodologies is crucial. The following protocols are based on established procedures for characterizing the activity of indenamine derivatives at monoamine transporters.

Monoamine Transporter Release Assay

This assay quantifies the ability of a test compound to induce the release of a radiolabeled substrate from cells expressing the target transporter.

Workflow Diagram:

G cluster_prep Cell Preparation cluster_loading Radiolabel Loading cluster_release Release Experiment cluster_analysis Data Analysis prep1 Culture HEK293 cells stably expressing hDAT, hNET, or hSERT prep2 Harvest and resuspend cells in Krebs-bicarbonate buffer prep1->prep2 load1 Preincubate cells at 37°C prep2->load1 load2 Add radiolabeled substrate ([3H]MPP+ for DAT/NET, [3H]5-HT for SERT) load1->load2 load3 Incubate to allow for transporter-mediated uptake load2->load3 release1 Wash cells to remove excess radiolabel load3->release1 release2 Add varying concentrations of test compound (e.g., indenamine derivative) release1->release2 release3 Incubate for a defined period (e.g., 30 min) at 37°C release2->release3 release4 Separate cells from supernatant by filtration release3->release4 release5 Quantify radioactivity in supernatant and cell lysate via liquid scintillation counting release4->release5 analysis1 Calculate fractional release release5->analysis1 analysis2 Plot concentration-response curves analysis1->analysis2 analysis3 Determine EC50 values analysis2->analysis3

Caption: Workflow for Monoamine Transporter Release Assay.

Step-by-Step Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter are cultured under standard conditions.

  • Cell Preparation: On the day of the experiment, cells are harvested and resuspended in a Krebs-bicarbonate buffer.

  • Radiolabel Loading: The cell suspension is preincubated at 37°C. A radiolabeled monoamine transporter substrate (e.g., [³H]MPP⁺ for DAT and NET, or [³H]5-HT for SERT) is added, and the cells are incubated to allow for uptake of the radiolabel.

  • Washing: After loading, the cells are washed with fresh buffer to remove any extracellular radiolabel.

  • Initiation of Release: The washed cells are exposed to various concentrations of the test indenamine derivative.

  • Incubation: The cell-drug mixture is incubated at 37°C for a predetermined time (e.g., 30 minutes) to allow for monoamine release.

  • Separation: The reaction is terminated by rapid filtration, separating the cells (containing the remaining radiolabel) from the supernatant (containing the released radiolabel).

  • Quantification: The amount of radioactivity in both the cell lysate and the supernatant is measured using a liquid scintillation counter.

  • Data Analysis: The fractional release of the radiolabel is calculated for each drug concentration. These data are then used to generate concentration-response curves, from which the EC50 value can be determined.

Causality Behind Experimental Choices:

  • HEK293 Cells: These cells are a standard model for heterologous expression of membrane proteins like transporters, as they provide a clean system with low endogenous transporter activity.

  • Radiolabeled Substrates: The use of radiolabeled substrates allows for highly sensitive and quantitative measurement of transporter activity (both uptake and release).

  • EC50 Value: This is a standard measure of a drug's potency in functional assays, providing a quantitative basis for comparing different compounds.

Signaling Pathways and Structure-Activity Relationships

The interaction of indenamine derivatives with monoamine transporters initiates a cascade of events that alters synaptic neurotransmitter levels. The specific substitutions on the indenamine ring dictate the selectivity and potency of this interaction.

Diagram of Structure-Activity Relationships:

SAR cluster_subs Ring Substitutions cluster_activity Resulting Pharmacological Profile Indenamine 2-Aminoindan Scaffold Unsubstituted Unsubstituted (2-AI) Methoxy_5 5-Methoxy (5-MeO-AI) Methylenedioxy_5_6 5,6-Methylenedioxy (MDAI) Methoxy_Methyl_5_6 5-Methoxy, 6-Methyl (MMAI) Methoxy_4 4-Methoxy (Hypothetical) DAT_NET DAT/NET Release (Stimulant) Unsubstituted->DAT_NET SERT_pref SERT-preferring Release (Entactogen-like) Methoxy_5->SERT_pref SERT_NET SERT/NET Release (Entactogen) Methylenedioxy_5_6->SERT_NET SERT_sel Highly SERT-selective Release Methoxy_Methyl_5_6->SERT_sel DAT_activity Potential DAT Activity Methoxy_4->DAT_activity Hypothesized

Caption: Structure-Activity Relationships of Indenamine Derivatives.

Conclusion and Future Directions

The 2-aminoindan scaffold represents a versatile platform for developing chemical probes and potential therapeutics targeting monoamine transporters. The existing data on derivatives such as 2-AI, 5-MeO-AI, MDAI, and MMAI clearly demonstrate that subtle structural modifications can profoundly alter pharmacological activity, shifting the profile from predominantly catecholaminergic to highly serotonergic.

While a comprehensive profile of This compound is currently absent from the literature, the principles of structure-activity relationships within this class allow for a reasoned hypothesis. The 4-position substitution may favor interaction with the dopamine transporter, potentially yielding a compound with a more pronounced stimulant profile.

To validate this hypothesis and fully characterize this compound, future research should prioritize:

  • Chemical Synthesis: Development of a reliable synthetic route to obtain pure this compound.

  • In Vitro Pharmacology: Comprehensive screening using monoamine transporter release and binding assays, as well as a broad panel of receptor binding assays.

  • In Vivo Studies: Evaluation of the behavioral effects in animal models to correlate the in vitro pharmacological profile with a functional outcome.

Such studies will not only elucidate the specific properties of this derivative but also contribute to a more complete understanding of the molecular determinants of ligand interaction with monoamine transporters.

References

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